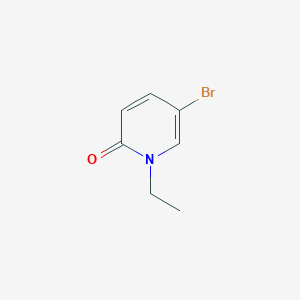
5-Bromo-1-ethylpyridin-2(1H)-one
概要
説明
5-Bromo-1-ethylpyridin-2(1H)-one is a brominated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom in the pyridine ring makes these compounds suitable for further functionalization through various chemical reactions, making them valuable intermediates in organic synthesis .
Synthesis Analysis
The synthesis of brominated pyridines can be achieved through different methods. One approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl derivatives, leading to the formation of 5-bromo-2,2'-bipyridines with high yields ranging from 70 to 90% . Another method includes the direct bromination of 2,2'-bipyridine hydrobromide salt, as well as radical decarboxylative bromination of corresponding acid chlorides . Additionally, bromination of pyridine derivatives followed by various nucleophilic substitutions and hydrolysis steps can also yield brominated pyridines .
Molecular Structure Analysis
The molecular structure of brominated pyridines has been elucidated using X-ray crystallography. For instance, 1-ethyl-5-bromouracil crystallizes in a monoclinic system with specific unit cell dimensions, and the molecules are paired with hydrogen bonds . Similarly, the crystal structure of other brominated pyridines has been determined, revealing details such as bond lengths, angles, and space groups .
Chemical Reactions Analysis
Brominated pyridines can undergo various chemical reactions due to the presence of the reactive bromine atom. They can participate in cross-coupling reactions, which are facilitated by the bromine substituent, allowing for the synthesis of more complex molecules . These compounds can also be used to generate other heterocycles through reactions such as bromocyclization of alkynylbenzoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-1-ethylpyridin-2(1H)-one and related compounds are influenced by the presence of the bromine atom and other substituents on the pyridine ring. These properties include melting points, boiling points, solubility, and reactivity, which are essential for their practical applications in synthesis. The bromine atom increases the density and molecular weight of the compounds and can also affect their electronic properties, making them suitable for use in electronic materials .
科学的研究の応用
Antimicrobial Compound Synthesis
A novel series of compounds synthesized from derivatives including 5-bromo-1H-indole-2,3-dione showed significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida metapsilosis. This demonstrates the utility of brominated pyridine derivatives as key intermediates in developing antimicrobial agents (Ashok et al., 2015).
Ligand Synthesis for Coordination Chemistry
Research on the synthesis and characterization of pyridine and pyrimidine derivatives, including those brominated on the pyridine ring, highlights their importance in forming complex structures with metals. These structures have applications in materials science and catalysis, reflecting the versatility of brominated pyridine compounds in creating multifunctional ligands for coordination chemistry (Schwab et al., 2002).
Physicochemical and Structural Characterization
The structural analysis of brominated pyridine compounds provides insights into their molecular configurations, crystal packing, and potential for forming hydrogen bonds and π-π stacking interactions. These interactions are crucial for understanding the compound's properties and designing materials with desired features, such as stability, electronic characteristics, and reactivity (Dong et al., 2015).
特性
IUPAC Name |
5-bromo-1-ethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMWHOQCWLORMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480619 | |
| Record name | 5-Bromo-1-ethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-ethylpyridin-2(1H)-one | |
CAS RN |
63785-87-5 | |
| Record name | 5-Bromo-1-ethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)
![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)


![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)
![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)

![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)

